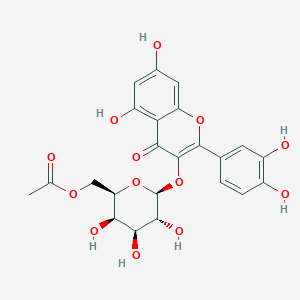

6''-Acetylhyperin

CAS No.:

Cat. No.: VC16019207

Molecular Formula: C23H22O13

Molecular Weight: 506.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H22O13 |

|---|---|

| Molecular Weight | 506.4 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17+,19+,20-,23+/m1/s1 |

| Standard InChI Key | IGLUNMMNDNWZOA-QZGPLKIZSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Classification

6''-Acetylhyperin belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone. The compound is distinguished by its acetylated rhamnosyl group at the 6'' position of the galactoside moiety, as evidenced by its IUPAC name . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | [6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

| Molecular Formula | |

| Molecular Weight | 652.6 g/mol |

| CAS Registry Number | 124027-51-6 |

| SMILES | CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Synonyms and Registry Identifiers

The compound is interchangeably referred to as Quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside and holds identifiers such as DTXSID701341707 and Wikidata QID . These aliases reflect its structural relationship to quercetin, a well-studied flavonoid with antioxidant properties.

Structural Elucidation and Spectroscopic Features

Molecular Architecture

The core structure of 6''-Acetylhyperin comprises a quercetin aglycone () linked to a galactosyl moiety at the 3-OH position and a rhamnosyl group at the 7-OH position. The acetyl group is esterified to the 6''-hydroxyl of the galactose unit, a modification that enhances lipophilicity and metabolic stability .

Key Functional Groups

-

Flavonoid backbone: A 2-phenylchromen-4-one system with hydroxylation at C3', C4', and C5.

-

Glycosidic linkages: β-D-galactopyranose at C3 and α-L-rhamnopyranose at C7.

-

Acetylation site: 6''-position of the galactose residue.

Spectroscopic Characterization

While experimental spectral data for 6''-Acetylhyperin remain limited, analogous flavonoid glycosides exhibit diagnostic signals in NMR and MS analyses:

-

-NMR:

-

ESI-MS: A molecular ion peak at m/z 653.2 [M+H] corresponds to the molecular weight of 652.6 g/mol .

Biosynthesis and Natural Occurrence

Biogenetic Pathway

6''-Acetylhyperin is hypothesized to originate from the phenylpropanoid pathway, common to all flavonoids. Key enzymatic steps include:

-

Chalcone synthase (CHS)-mediated condensation of 4-coumaroyl-CoA and malonyl-CoA.

-

Flavonoid glycosyltransferases (FGTs) for galactose and rhamnose attachment.

Natural Sources

Although direct reports of 6''-Acetylhyperin in plant species are sparse, its structural analogs have been isolated from Hypericum perforatum (St. John’s Wort) and Ginkgo biloba. These plants employ acetylation as a detoxification strategy against herbivory .

Applications and Future Directions

Nutraceutical Development

The compound’s enhanced stability positions it as a candidate for dietary supplements targeting oxidative stress-related pathologies.

Drug Delivery Systems

Structural modifications, such as nanoparticle encapsulation, could further improve bioavailability. Preliminary in silico models predict a logP value of 1.2, indicating moderate lipid solubility .

Challenges and Research Gaps

-

Synthetic Accessibility: Total synthesis routes remain unexplored due to the complexity of regioselective acetylation.

-

In Vivo Validation: No pharmacokinetic or toxicity studies have been reported to date.

-

Natural Abundance: Ecological surveys are needed to identify plant sources with high yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume